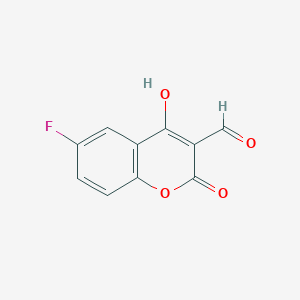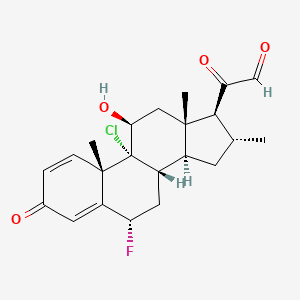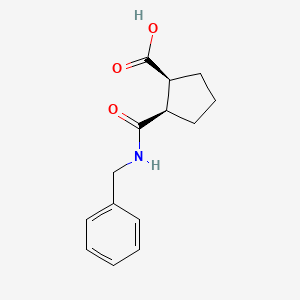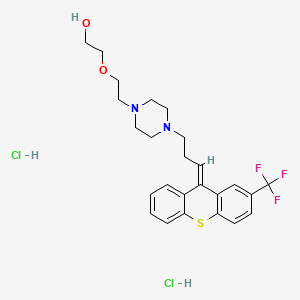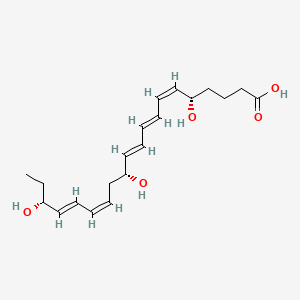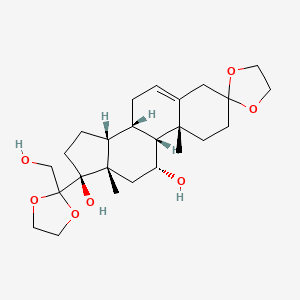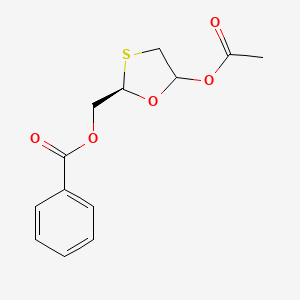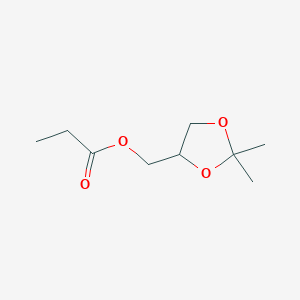
2,3-Isopropylideneglycerol-1-propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Isopropylideneglycerol-1-propionate is an organic compound with the molecular formula C9H16O4. It is a derivative of glycerol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 1 is esterified with propionic acid. This compound is often used in organic synthesis and various chemical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Isopropylideneglycerol-1-propionate typically involves the protection of glycerol with acetone to form 2,3-isopropylideneglycerol, followed by esterification with propionic acid. The reaction conditions generally include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the isopropylidene group. The esterification step may require a dehydrating agent like dicyclohexylcarbodiimide (DCC) to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of efficient catalysts and solvents can also enhance the reaction rate and selectivity, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 2,3-Isopropylideneglycerol-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Isopropylideneglycerol-1-propionate has several applications in scientific research:
Chemistry: It is used as a protecting group for glycerol in organic synthesis, allowing selective reactions at specific hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Isopropylideneglycerol-1-propionate involves its ability to act as a protecting group for hydroxyl groups in glycerol. By forming an isopropylidene acetal, the compound prevents unwanted reactions at these positions, allowing selective modification of other functional groups. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are crucial.
類似化合物との比較
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another glycerol derivative with similar protecting group properties.
1,2-Isopropylideneglycerol: A closely related compound with similar chemical behavior.
Uniqueness: 2,3-Isopropylideneglycerol-1-propionate is unique due to its specific esterification at the 1-position, which provides additional reactivity and versatility in organic synthesis compared to other glycerol derivatives. This makes it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-8(10)11-5-7-6-12-9(2,3)13-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWPJKMXMOMEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

